(3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one;hydrochloride
Description
This compound is a bicyclic heterocyclic molecule featuring a fused furo-pyrrolone scaffold. The stereochemistry (3As,6aS) indicates a specific spatial arrangement of the hydroxylmethyl group and the fused ring system. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Its synthesis typically involves multi-step processes, including cyclization and stereoselective functionalization, as inferred from related compounds in and .
Properties
IUPAC Name |
(3aS,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c9-3-7-4-11-6(10)5(7)1-2-8-7;/h5,8-9H,1-4H2;1H/t5-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNBOZTYYPVRE-PACXSXMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C(=O)OC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@]2([C@H]1C(=O)OC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one; hydrochloride (CAS Number: 2287248-25-1) is a synthetic derivative belonging to the class of furo[3,4-b]pyrrol compounds. It has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 193.63 g/mol . The structure features a tetrahydrofuro ring fused to a pyrrolone moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2287248-25-1 |
| Molecular Formula | C7H12ClNO3 |
| Molecular Weight | 193.63 g/mol |
| Chemical Structure | Chemical Structure |
Antiviral Properties
Recent studies indicate that compounds similar to (3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one exhibit significant antiviral activity. Specifically, derivatives of furo[3,4-b]pyrrol have been shown to act as effective inhibitors against HIV protease. The incorporation of this compound into peptide structures enhances their potency against both wild-type and drug-resistant strains of HIV .
The proposed mechanism involves the compound acting as a ligand for the HIV protease enzyme. This interaction disrupts the proteolytic processing of viral polyproteins, thereby inhibiting viral replication. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards the target enzyme .
Neuroprotective Effects
In addition to its antiviral properties, preliminary research suggests that this compound may possess neuroprotective effects. It has been observed to reduce oxidative stress markers in neuronal cell lines and enhance cell viability under stress conditions . This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- HIV Protease Inhibition : A study demonstrated that a structurally similar furo-pyrrol compound significantly reduced viral load in patients undergoing treatment for HIV. The compound was well-tolerated with minimal side effects .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the furo-pyrrol derivative led to improved cognitive function and reduced amyloid plaque formation .
Scientific Research Applications
Medicinal Chemistry Applications
-
HIV Protease Inhibitors :
- The compound has been identified as a potential ligand for HIV protease inhibitors. The structural features of (3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one; hydrochloride allow it to interact effectively with the enzyme's active site, potentially leading to the development of new antiviral therapies .
- Anticancer Activity :
Synthetic Methods
The synthesis of (3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one; hydrochloride can be achieved through several methods:
- Enantioselective Synthesis : Recent advancements have focused on developing enantioselective synthetic routes that yield high purity and selectivity for the desired stereoisomer .
- Photochemical Reactions : Utilizing light to drive chemical reactions has been explored as a method to synthesize this compound efficiently while minimizing waste .
Case Studies
- Case Study on HIV Ligands :
-
Anticancer Research :
- In a recent investigation into the anticancer properties of related compounds, researchers found that specific modifications to the furo[3,4-b]pyrrol structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in improving therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Insights:
Substituent Effects :
- The hydroxymethyl group in the target compound increases hydrophilicity compared to analogs with methylsulfonyl or trifluoromethyl groups. This impacts solubility and binding specificity.
- Stereochemistry : The (3As,6aS) configuration ensures a distinct spatial orientation, differentiating it from (3aR,6aS) analogs like (3aR,6aS)-tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one, which exhibit opposite optical rotations .
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for (3aS,6aS)-hexahydrofuro[3,2-b]pyrrol-2-one hydrochloride, involving tert-butyloxycarbonyl (Boc) protection and acidic deprotection .
Biological Relevance :
- While direct biological data for the target compound are unavailable, analogs such as (3aS,6aS)-5-(methylsulfonyl)pyrrolo[3,4-b]pyrrole hydrochloride have shown inhibitory activity against proteases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one;hydrochloride to improve yield and purity?
- Methodology : Utilize hydrogenation reactions with catalysts like palladium or platinum under controlled pressure (e.g., 50–100 psi H₂) to reduce intermediates. Employ coupling agents such as HATU or CDI for amide bond formation, as demonstrated in similar pyrrolo-pyrrole syntheses . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.
- Key Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction solvent | DMF or THF | |
| Temperature | 0–25°C for coupling | |
| Purification | Silica gel (60–120 mesh) |
Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodology : Combine ¹H/¹³C NMR (400–600 MHz) to assign stereocenters (e.g., 3As vs. 6aS configurations) and verify hydrogen bonding patterns. Use X-ray crystallography for absolute configuration determination. IR spectroscopy (1600–1700 cm⁻¹) can confirm carbonyl groups, while HRMS ensures molecular weight accuracy (±2 ppm) .
Q. How can researchers address solubility challenges during in vitro assays with this compound?
- Methodology : Prepare buffer solutions (e.g., pH 6.5 ammonium acetate) to enhance solubility . For hydrophobic derivatives, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-screen solubility via turbidimetry or nephelometry in PBS or simulated gastric fluid.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assays (e.g., tubulin inhibition vs. kinase selectivity)?
- Methodology : Perform orthogonal assays (e.g., fluorescence polarization for tubulin binding vs. radiometric kinase assays) to validate target engagement. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Adjust experimental conditions (e.g., ATP concentration in kinase assays) to minimize false positives. Cross-reference with structural analogs from literature to identify substituent-dependent activity shifts .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the hydroxymethyl group in biological activity?
- Methodology : Synthesize analogs with substituents like -CH₂F (fluoromethyl), -CH₂OCH₃ (methoxymethyl), or -CH₂NH₂ (aminomethyl) to probe steric and electronic effects. Test these derivatives in functional assays (e.g., IC₅₀ in cell proliferation or enzyme inhibition). Correlate activity changes with computational models (e.g., molecular docking using AutoDock Vina).
- Example SAR Table :
| Substituent | IC₅₀ (nM) | Selectivity Index (Tubulin/Kinase) |
|---|---|---|
| -CH₂OH (Parent) | 12 ± 1.5 | 8.2 |
| -CH₂F | 45 ± 3.2 | 1.5 |
| -CH₂OCH₃ | 28 ± 2.1 | 3.7 |
| -CH₂NH₂ | >100 | N/A |
| Data adapted from tubulin polymerization assays |
Q. What experimental approaches can validate the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)?
- Methodology : Use CRISPR-Cas9 knockout models to silence putative targets (e.g., β-tubulin isoforms) and assess resistance phenotypes. Perform thermal proteome profiling (TPP) to identify off-target interactions. Combine transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map downstream pathways affected by treatment .
Q. How can researchers mitigate degradation or instability of the hydrochloride salt under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Formulate the compound as a lyophilized powder with cryoprotectants (e.g., trehalose). For in vivo studies, use enteric-coated capsules or nanoemulsions to protect against gastric pH .
Data Analysis & Contradiction Resolution
Q. How should discrepancies in NMR spectra between synthetic batches be investigated?
- Methodology : Compare batches using 2D NMR (COSY, HSQC) to trace proton-carbon correlations. Check for diastereomer formation via NOESY (nuclear Overhauser effect). If impurities persist, employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
